N-(1H-indol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Description
N-(1H-indol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features two indole moieties connected by an acetamide linkage, with one indole ring substituted with a methoxy group.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-18-4-2-3-17-15(18)8-10-22(17)12-19(23)21-14-5-6-16-13(11-14)7-9-20-16/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
WOTBURQPLVQGJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and 4-methoxyindole.
Acylation Reaction: The indole is acylated using an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine.
Coupling Reaction: The acylated indole is then coupled with 4-methoxyindole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The methoxy group may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
N-(1H-indol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern and acetamide linkage, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Biological Activity
N-(1H-indol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide, identified as compound Y043-1818, is a synthetic indole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 319.36 g/mol |
| Molecular Formula | C19H17N3O2 |
| SMILES | COc1cccc2c1ccn2CC(Nc1ccc2c(cc[nH]2)c1)=O |
| LogP | 3.3626 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 42.638 Ų |
This compound is achiral and exhibits a moderate lipophilicity, as indicated by its LogP value, which suggests potential for membrane permeability.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit significant anticancer effects. A study on indolyl-pyridinyl-propenones, which share structural similarities, demonstrated their ability to induce a unique form of cell death known as methuosis in glioblastoma cells. This process involves the accumulation of macropinosome-derived vacuoles leading to cell death without apoptosis .
The induction of methuosis was linked to alterations in cellular pathways that affect microtubule dynamics. Compounds with specific substitutions at the indole positions showed varied biological profiles, with some exhibiting increased cytotoxicity and others disrupting microtubule polymerization .
The mechanisms through which this compound may exert its biological effects include:
- Microtubule Disruption : Similar compounds have been shown to affect microtubule stability, leading to mitotic arrest and subsequent cell death.
- Induction of Non-Apoptotic Cell Death : The ability to induce methuosis suggests that this compound might activate alternative cell death pathways, which could be advantageous in overcoming resistance mechanisms in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives:
- In a study focusing on methuosis-inducing compounds, it was found that certain derivatives could significantly alter cellular morphology and viability at low concentrations (as low as 0.1 μM), indicating potent anticancer activity .
- Another research highlighted the efficacy of indole-based compounds against various cancer cell lines, demonstrating IC50 values that suggest strong potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
